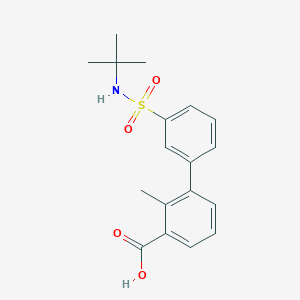
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid (5-tBSFBA) is an organic compound belonging to the class of sulfamoylphenylbenzoic acids. It is a white crystalline solid with a molecular weight of 238.23 g/mol and a melting point of 99-101 °C. 5-tBSFBA is an important intermediate in the synthesis of several pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as a proton donor, forming a strong hydrogen bond with the target molecule. This hydrogen bond is believed to be responsible for the reactivity of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of various molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% have not been extensively studied. However, it has been observed to have some effects on the activity of enzymes and proteins, as well as on the expression of certain genes. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been found to have some effect on the activity of certain receptors, such as the serotonin and GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is relatively easy to handle and is relatively stable in air. However, the compound is sensitive to light and must be stored in a dark, cool place. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not soluble in water and must be dissolved in an appropriate organic solvent before use.
Direcciones Futuras
There are several potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of other molecules, such as those used in the pharmaceutical and cosmetic industries. Finally, research could be conducted to explore the potential uses of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% as a proton donor in other reactions, as well as its potential use as a reagent in the synthesis of other compounds.
Métodos De Síntesis
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% can be prepared by the reaction of 3-t-butylsulfamoylphenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction mixture is stirred at room temperature for 2-3 hours, after which the product is isolated by filtration, washed with a suitable solvent such as ethyl acetate, and dried.
Aplicaciones Científicas De Investigación
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in various scientific research applications, including the synthesis of pharmaceuticals, organic compounds, and other materials. It has been used as a starting material in the synthesis of several molecules, including the anti-inflammatory drug celecoxib and the antifungal agent terbinafine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in the synthesis of a variety of other compounds, such as the anti-diabetic agent glimepiride and the anti-hypertensive agent enalapril.
Propiedades
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)12-7-8-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPDODSXAWEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412998.png)
![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)
![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)








